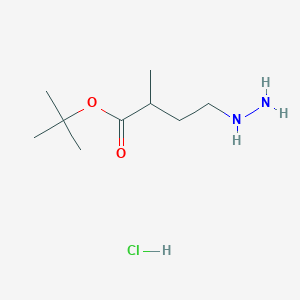

3-Boc-amino-butylamine hydrochloride

Description

Significance of the N-tert-Butoxycarbonyl (Boc) Group in Organic Synthesis

The Boc group is an acid-labile protecting group that has become indispensable in multi-step organic synthesis, from pharmaceutical development to materials science. nbinno.comwikipedia.org Its widespread adoption is a testament to its reliability, ease of application, and straightforward removal under specific conditions.

The primary function of the Boc group is to shield the nucleophilic and basic nature of an amine by converting it into a carbamate (B1207046). total-synthesis.com This transformation renders the nitrogen atom significantly less reactive. The protection process is typically efficient, employing di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, and often results in high yields. jk-sci.com

A key advantage of the Boc group is its stability under a wide range of reaction conditions. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov This stability allows for a broad scope of chemical modifications to be performed on other parts of the molecule without disturbing the protected amine. The deprotection is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to regenerate the free amine. jk-sci.comfishersci.co.uk The mechanism of this cleavage is facilitated by the formation of a stable tertiary carbocation (tert-butyl cation). chemistrysteps.com

In the synthesis of complex molecules like peptides and natural products, it is often necessary to protect multiple functional groups. fiveable.me Orthogonal protection is a strategy that employs several different protecting groups in a single molecule, each of which can be removed by a specific set of reagents without affecting the others. fiveable.mebham.ac.uk This allows for the selective deprotection and reaction of one functional group while others remain shielded. fiveable.me

The Boc group is a central component of many orthogonal strategies. organic-chemistry.org Because it is cleaved by acid, it is compatible with groups that are removed under different conditions. total-synthesis.com For instance, the Boc group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base, and the Cbz (carboxybenzyl) group, which is cleaved by catalytic hydrogenolysis. chemistrysteps.comtotal-synthesis.com This orthogonality is fundamental to methodologies like solid-phase peptide synthesis (SPPS), where precise, sequential reactions are required to build a polypeptide chain. total-synthesis.combiosynth.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) total-synthesis.com | Fmoc, Cbz total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Boc, Cbz total-synthesis.com |

| Carboxybenzyl | Cbz or Z | H₂/Pd (Hydrogenolysis) chemistrysteps.comtotal-synthesis.com | Boc, Fmoc total-synthesis.com |

Contextualizing 3-Boc-amino-butylamine Hydrochloride within Amine Chemistry Research

The compound 3-Boc-amino-butylamine hydrochloride is a specific example of a protected diamine. It serves as a valuable building block in synthetic chemistry, where its two amine groups offer different reactivities—one is protected and temporarily inert, while the other (in its hydrochloride salt form) is available for reaction after neutralization. Its structure, particularly its potential for chirality, places it within the important class of chiral building blocks.

Amines with three different substituents attached to the nitrogen atom are chiral due to their tetrahedral geometry. libretexts.org However, many simple chiral amines undergo rapid pyramidal or nitrogen inversion at room temperature, which interconverts the two enantiomers, making their resolution difficult. libretexts.orgyoutube.com Quaternary amines, or amines where inversion is restricted, can be resolved into stable enantiomers. libretexts.org

The stereochemistry of amine-containing molecules is of paramount importance, especially in pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral amines are foundational components in over 40% of commercial pharmaceuticals. nih.gov Consequently, the synthesis of enantiomerically pure amines is a major focus of chemical research. Compounds like 3-Boc-amino-butylamine can exist as a racemic mixture or as single enantiomers (e.g., (S)-3-Boc-amino-butylamine). chemicalbook.com The availability of such compounds in enantiopure form is critical for their application in asymmetric synthesis, where they are used to construct complex chiral targets. nih.gov

Amines are among the most versatile and ubiquitous functional groups in organic chemistry. ijrpr.com They are essential building blocks in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com The nitrogen atom's lone pair of electrons confers both basicity and nucleophilicity, enabling amines to participate in a wide variety of bond-forming reactions. solubilityofthings.com

The amine functional group is a key structural motif in countless natural products and bioactive molecules, such as amino acids, neurotransmitters, and alkaloids. purkh.combenthamdirect.com This prevalence underscores the need for synthetic intermediates that can introduce the amine group into larger, more complex structures. Protected amines and diamines, such as 3-Boc-amino-butylamine hydrochloride, are therefore crucial reagents. They provide chemists with the tools to strategically incorporate nitrogen atoms into a molecular framework, facilitating the synthesis of novel compounds with potential applications in medicine and materials science. ijrpr.comchemimpex.com For example, the (S)-enantiomer of 3-Boc-amino-butylamine has been utilized as a precursor in the preparation of macrocyclic Hsp90 inhibitors, which are being investigated as potential antitumor agents. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl 3-amino-1-methylpropylcarbamate hydrochloride | sigmaaldrich.com |

| CAS Number | 1235439-71-0 (racemate) / 176982-57-3 ((S)-enantiomer) | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₂₁ClN₂O₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 224.73 g/mol | scbt.com |

| Physical Form | White Solid | sigmaaldrich.com |

| Melting Point | 180-183°C ((S)-enantiomer) | chemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H21ClN2O2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

tert-butyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-7(5-6-11-10)8(12)13-9(2,3)4;/h7,11H,5-6,10H2,1-4H3;1H |

InChI Key |

YJRYCQYJPYLICO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNN)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 Boc Amino Butylamine Hydrochloride

Strategic Approaches to Boc-Protection

The protection of an amino group as its tert-butyl carbamate (B1207046) derivative is a fundamental transformation in the synthesis of polyfunctional molecules, including peptides and pharmaceutical intermediates. nih.govmychemblog.com The Boc group is favored because it is resistant to hydrolysis under most basic conditions, stable towards catalytic hydrogenolysis, and unreactive toward many nucleophiles. nih.govwikipedia.org

Direct N-tert-Butoxycarbonylation of Butylamine (B146782) Derivatives

The most direct method for introducing the Boc group onto a butylamine derivative is through N-tert-butoxycarbonylation. This reaction involves treating the amine with a suitable electrophilic Boc-donating reagent.

Di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O), is the most common and commercially available reagent for the N-tert-butoxycarbonylation of amines. nih.govwikipedia.org The reaction proceeds via the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate anion, which subsequently breaks down into the more stable products of tert-butanol (B103910) and carbon dioxide gas. commonorganicchemistry.com

The general reaction can be performed under standard basic conditions, often in the presence of an organic or inorganic base to neutralize the proton released from the amine. nih.gov However, base-free methods have also been developed. commonorganicchemistry.comorganic-chemistry.org

Reaction Mechanism of Boc-Protection with (Boc)₂O:

The amine's lone pair of electrons attacks a carbonyl carbon of the di-tert-butyl dicarbonate.

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, resulting in the departure of a tert-butyl carbonate leaving group.

The tert-butyl carbonate acts as a base, abstracting a proton from the now-protonated amine.

The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com

To improve reaction rates and yields, particularly for less reactive amines, various catalytic systems have been developed. These catalysts can enhance the electrophilicity of the Boc anhydride or increase the nucleophilicity of the amine.

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst. chemicalbook.comrsc.org It reacts with Boc anhydride to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.com This intermediate is then more susceptible to attack by the amine. While DMAP significantly accelerates the reaction, its high reactivity can sometimes lead to side reactions or decreased selectivity, and its toxicity is a consideration for large-scale synthesis. nih.govrsc.orgcommonorganicchemistry.com

Ionic Liquids (ILs): Certain ionic liquids, particularly those based on 1-alkyl-3-methylimidazolium cations, have been shown to catalyze the N-tert-butoxycarbonylation of amines efficiently and with excellent chemoselectivity. organic-chemistry.orgresearchgate.net The catalytic activity is believed to stem from the electrophilic activation of the Boc anhydride through hydrogen bond formation with the imidazolium (B1220033) cation. organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can serve as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines. It is an environmentally benign option, and the catalyst can be readily recycled. organic-chemistry.org

Perchloric Acid on Silica (B1680970) Gel (HClO₄-SiO₂): This solid-supported acid is an inexpensive, reusable, and highly efficient catalyst for the chemoselective N-tert-butoxycarbonylation of amines. The reactions can often be carried out at room temperature and under solvent-free conditions, offering a green chemistry approach. organic-chemistry.org

| Catalyst System | Mechanism/Role | Key Advantages | References |

|---|---|---|---|

| DMAP | Forms a highly reactive N-tert-butoxycarbonylpyridinium intermediate. | Significantly accelerates reaction rates. | chemicalbook.comcommonorganicchemistry.com |

| Ionic Liquids | Electrophilically activate (Boc)₂O via hydrogen bonding. | High chemoselectivity, potential for reuse. | organic-chemistry.org |

| HFIP | Acts as both solvent and catalyst. | Efficient, chemoselective, recyclable. | organic-chemistry.org |

| HClO₄-SiO₂ | Heterogeneous acid catalyst. | Highly efficient, reusable, solvent-free conditions. | organic-chemistry.org |

The choice of solvent and other reaction conditions plays a critical role in the outcome of the Boc protection reaction. Optimization is key to achieving high yield, selectivity, and purity.

Solvent Choice: A wide range of solvents can be employed, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dioxane. mychemblog.comchemicalbook.comrsc.org Aqueous systems, such as water-acetone or water-THF mixtures, are also effective and offer a more environmentally friendly option. nih.govrsc.org In some cases, alcoholic solvents like methanol (B129727) have been shown to enhance the reaction rate, particularly for less nucleophilic aromatic amines. wuxibiology.com Catalyst-free N-tert-butoxycarbonylation in water has been reported to proceed with high chemoselectivity, avoiding common side products like isocyanates or ureas. organic-chemistry.org

Base: While some methods are catalyst- or base-free, many protocols employ a base to neutralize the acid formed during the reaction. Common choices include inorganic bases like sodium bicarbonate and sodium hydroxide, or organic bases such as triethylamine (B128534) (TEA). wikipedia.orgmychemblog.comchemicalbook.comresearchgate.net

Temperature: Most Boc-protection reactions proceed efficiently at room temperature or slightly below (0 °C), affording high yields in a short time. nih.govfishersci.co.uk For unreactive amines, moderate heating may be necessary. wuxibiology.com

Stoichiometry: The stoichiometry of the reagents is another important parameter. Typically, a slight excess of Boc anhydride (1.1 to 1.5 equivalents) is used to ensure complete conversion of the amine.

| Parameter | Common Options | Effect on Reaction | References |

|---|---|---|---|

| Solvent | DCM, THF, Acetonitrile, Water/Acetone | Influences solubility, reaction rate, and chemoselectivity. Water can promote catalyst-free reactions. | nih.govmychemblog.comorganic-chemistry.org |

| Base | Triethylamine (TEA), NaOH, NaHCO₃, None | Neutralizes liberated acid, can prevent side reactions. Base-free conditions are possible. | wikipedia.orgmychemblog.comchemicalbook.com |

| Temperature | 0 °C to Room Temperature | Most reactions are efficient at ambient temperatures. Heating may be required for less reactive substrates. | nih.govwuxibiology.com |

Formation of Hydrochloride Salt Post-Protection

For the synthesis of 3-Boc-amino-butylamine hydrochloride, after the selective mono-Boc protection of a butane-1,3-diamine precursor, the remaining free primary amino group is converted into its hydrochloride salt. This is typically achieved by treating the Boc-protected diamine with hydrochloric acid. chemicalbook.com The reaction is usually performed in an organic solvent in which the resulting hydrochloride salt is insoluble, facilitating its isolation by filtration. A solution of hydrogen chloride in an organic solvent like ethyl acetate (B1210297), methanol, or diethyl ether is commonly used to precipitate the product cleanly from the reaction mixture. chemicalbook.comacs.org This step provides a stable, solid form of the compound that is often easier to handle and purify than the free base.

Chiral Synthesis of (R)- and (S)-3-Boc-amino-butylamine Hydrochloride

The synthesis of enantiomerically pure (R)- and (S)-3-Boc-amino-butylamine hydrochloride requires a stereocontrolled approach. The primary strategies involve using a chiral starting material from the "chiral pool" or employing an asymmetric synthesis method.

A plausible and efficient route starts from an enantiomerically pure precursor such as (R)- or (S)-3-aminobutyric acid. google.com A typical synthetic sequence would be:

Esterification: The carboxylic acid of (R)-3-aminobutyric acid is first converted to its methyl or ethyl ester. This is often achieved using thionyl chloride in the corresponding alcohol, which also forms the hydrochloride salt of the amino group. google.com

Boc-Protection: The amino group of the amino ester is then protected with Boc anhydride under standard basic conditions to yield the fully protected intermediate, (R)-methyl 3-(tert-butoxycarbonylamino)butanoate.

Reduction: The ester group is subsequently reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride. This step yields (R)-tert-butyl (3-hydroxy-1-methylpropyl)carbamate.

Conversion of Alcohol to Amine: The primary alcohol must then be converted to an amine. This can be accomplished via a two-step sequence:

Activation: The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

Amination: The resulting tosylate or mesylate is then displaced with an amine source, such as ammonia (B1221849) or, more commonly, an azide (B81097) (e.g., sodium azide) followed by reduction (e.g., catalytic hydrogenation or Staudinger reaction) to furnish the chiral diamine, (R)-tert-butyl (3-amino-1-methylpropyl)carbamate.

Hydrochloride Salt Formation: Finally, the Boc-protected chiral diamine is treated with HCl in an organic solvent to form the desired (S)- or (R)-3-Boc-amino-butylamine hydrochloride product. chemicalbook.com

Alternative asymmetric approaches could involve the enzymatic transamination of a suitable prochiral ketone, a method that has proven effective for the synthesis of other chiral Boc-protected amines. beilstein-journals.orgunipi.it

Asymmetric Synthesis Approaches Utilizing Chiral Precursors

Asymmetric synthesis stands as a powerful strategy for obtaining enantiomerically pure compounds by starting with a chiral molecule and maintaining or transferring that chirality through a series of chemical transformations.

A common and effective route to chiral 3-Boc-amino-butylamine hydrochloride begins with the corresponding chiral carboxylic acid, (R)- or (S)-3-(Boc-amino)butyric acid. This precursor already contains the desired stereocenter and the Boc-protected amino group at the 3-position. The synthetic challenge then lies in the chemoselective reduction of the carboxylic acid moiety to a primary amine.

A typical multi-step sequence is outlined below:

Esterification: The carboxylic acid is first converted to its corresponding ester, for example, a methyl or ethyl ester. This is often achieved by reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions. This step increases the reactivity of the carbonyl group for subsequent reduction.

Boc Protection (if starting from 3-aminobutyric acid): If the starting material is the unprotected 3-aminobutyric acid, the Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. researchgate.net

Reduction of the Ester: The ester is then reduced to the corresponding primary alcohol. A common reducing agent for this transformation is lithium borohydride (LiBH₄) or sodium borohydride in the presence of a Lewis acid. google.com

Conversion of the Alcohol to the Amine: The resulting alcohol can be converted to the amine through a variety of methods. One common approach is to first convert the alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This is followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the azide to the primary amine, often using catalytic hydrogenation or a reducing agent like lithium aluminum hydride (LiAlH₄).

Hydrochloride Salt Formation: Finally, the free base of 3-Boc-amino-butylamine is treated with hydrochloric acid to form the stable hydrochloride salt.

| Step | Transformation | Typical Reagents |

| 1 | Carboxylic Acid to Ester | Methanol, H₂SO₄ (catalytic) |

| 2 | Ester to Alcohol | Lithium Borohydride (LiBH₄) |

| 3 | Alcohol to Azide | 1. Mesyl Chloride, Triethylamine 2. Sodium Azide |

| 4 | Azide to Amine | H₂, Pd/C or LiAlH₄ |

| 5 | Amine to Hydrochloride Salt | HCl in a suitable solvent (e.g., ether, methanol) |

This table provides an illustrative summary of a potential synthetic sequence.

An alternative to starting with a chiral precursor is to create the stereocenter through an enantioselective reduction of a prochiral ketone. In the context of synthesizing 3-Boc-amino-butylamine, this would involve the reduction of a β-amino ketone.

The diastereoselective reduction of N-protected β-amino ketones is significantly influenced by the choice of Lewis acid and the nature of the nitrogen-protecting group. researchgate.net Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can promote syn-diastereoselectivity when used with a reducing agent like borane-pyridine complex in a non-coordinating solvent. researchgate.net Conversely, using a Lewis acid such as cerium chloride (CeCl₃) with a bulky N-protecting group in a coordinating solvent can favor the formation of the anti-diastereomer when using a reducing agent like lithium borohydride. researchgate.net

For an enantioselective approach, a chiral catalyst is employed to control the facial selectivity of the hydride addition to the ketone. For instance, the enantioselective reduction of α-amino ketones has been demonstrated using potassium borohydride in the presence of a chiral N,N'-dioxide-metal complex as a Lewis acid catalyst. nih.gov This approach offers the advantage of using an inexpensive reducing agent while achieving high enantioselectivity. nih.gov A similar strategy could be envisioned for a prochiral β-(Boc-amino)ketone precursor to 3-Boc-amino-butylamine. The success of such a strategy hinges on the ability of the chiral Lewis acid to effectively coordinate with both the ketone and the Boc-protected amino group, thereby creating a rigid chiral environment that directs the hydride attack from one face of the carbonyl group.

| Reducing System | Key Feature | Application Principle |

| NaBH₄ with Chiral Lewis Acid | Catalytic generation of a chiral reducing agent | The chiral Lewis acid coordinates to the ketone, creating a sterically hindered environment that directs the approach of the borohydride. |

| Modified Borohydrides (e.g., with tartaric acid) | Stoichiometric chiral reducing agent | The chiral modifier creates a chiral environment around the boron center, leading to enantioselective hydride delivery. rsc.org |

This table illustrates different approaches for enantioselective ketone reduction.

Chiral Resolution Techniques in Production

When a racemic mixture of 3-aminobutylamine is synthesized, chiral resolution becomes a necessary step to isolate the desired enantiomer. Chiral resolution separates a racemate into its constituent enantiomers.

One of the most common methods for resolving chiral amines is through the formation of diastereomeric salts. organic-chemistry.org This involves reacting the racemic amine with a chiral acid, such as tartaric acid. The resulting diastereomeric salts often have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. organic-chemistry.org Once the desired diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.

Enzymatic kinetic resolution offers a highly selective alternative. google.com This technique utilizes an enzyme, often a lipase, that selectively catalyzes a reaction with only one enantiomer of the racemic amine. google.com For example, the enzyme might selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated based on their different chemical properties. A key advantage of enzymatic resolution is the high enantioselectivity that can often be achieved under mild reaction conditions. google.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for both analytical and preparative-scale separation of enantiomers. mdpi.com The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.com For amines, derivatization with a suitable achiral reagent can sometimes enhance the separation on a given CSP. researchgate.net

| Resolution Technique | Principle | Advantages |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties (e.g., solubility). | Scalable, well-established technique. |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | High enantioselectivity, mild reaction conditions. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. mdpi.com |

This table compares common chiral resolution techniques.

Synthesis of Analogs and Related N-Boc-amino Compounds

The synthetic methodologies developed for 3-Boc-amino-butylamine hydrochloride can be extended to the synthesis of structurally related analogs and other N-Boc-protected amino compounds, which are important in medicinal chemistry and drug discovery.

A facile multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives has been developed starting from the naturally occurring α-amino acid, L-glutamic acid. This approach leverages the inherent chirality of the starting material to produce the desired chiral piperidine (B6355638) core.

The synthetic sequence typically involves the following key steps:

Diesterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to yield the corresponding diester.

Boc-Protection: The amino group of the glutamic acid diester is protected with a Boc group using (Boc)₂O.

Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.

Ditosylation: The primary hydroxyl groups of the diol are converted to tosylates, which are good leaving groups.

Cyclization: The ditosylate is then reacted with a primary amine, which displaces both tosylate groups to form the piperidine ring.

The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids to primary amines, with one fewer carbon atom. researchgate.net This rearrangement proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. researchgate.net The isocyanate can then be trapped with various nucleophiles.

In the context of synthesizing N-Boc-amino compounds, the Curtius rearrangement can be performed in the presence of tert-butanol. The tert-butanol traps the isocyanate intermediate to form a stable tert-butyl carbamate, which is the Boc-protected amine. researchgate.net This one-pot procedure allows for the direct conversion of a carboxylic acid to a Boc-protected amine. The reaction is known to proceed with complete retention of the stereochemistry of the migrating group. researchgate.net

A modern and efficient protocol for the one-pot Curtius rearrangement involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This generates the acyl azide in situ, which then rearranges. The presence of catalysts such as zinc(II) triflate can facilitate the subsequent trapping of the isocyanate. mdpi.com This methodology is tolerant of a wide range of functional groups, making it a valuable tool in organic synthesis. mdpi.com

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. nih.govlibretexts.org This strategy can be effectively applied to the synthesis of 3-Boc-amino-butylamine hydrochloride from a suitable carbonyl precursor.

A logical synthetic approach would involve the reductive amination of a Boc-protected amino ketone, such as tert-butyl (3-oxobutan-1-yl)carbamate, using an ammonia source. The reaction proceeds in two main stages:

Imine Formation : The primary amine (from an ammonia source) performs a nucleophilic attack on the ketone's carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration to yield an imine. wikipedia.org This equilibrium is often driven towards the imine by removing the water formed.

Reduction : The imine intermediate is then reduced to the target amine. wikipedia.org This can be achieved through catalytic hydrogenation or, more commonly in laboratory settings, with hydride reducing agents. nih.gov

For this transformation, specific hydride reagents are favored due to their selectivity. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to not reduce the starting ketone but are reactive enough to reduce the intermediate imine/iminium ion as it forms. nih.govnih.gov The reaction is typically performed under neutral or weakly acidic conditions, which facilitate imine formation without compromising the integrity of the Boc-protecting group. wikipedia.org The one-pot nature of this reaction, where the carbonyl compound, amine source, and reducing agent are combined, makes it an efficient synthetic tool. wikipedia.orgnih.gov

| Reagent | Typical Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol, weakly acidic pH (e.g., using AcOH) | Selectively reduces imines in the presence of ketones/aldehydes. nih.gov |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | Mild and effective; does not require strict pH control; often used for sensitive substrates. nih.gov |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | "Green" chemistry approach; can be highly effective but may sometimes lead to over-alkylation. nih.gov |

Hydrogenation-mediated Pathways from Nitriles

The catalytic hydrogenation of nitriles presents another robust pathway for the synthesis of primary amines and is a cornerstone of industrial amine production. researchgate.net This methodology can be adapted to produce 3-Boc-amino-butylamine by starting with a corresponding Boc-protected aminonitrile precursor. The core of this process is the reduction of the cyano group (-C≡N) to a primary amino group (-CH₂NH₂).

The reaction is performed under a hydrogen atmosphere in the presence of a metal catalyst. Common catalysts for this transformation include:

Raney Nickel : A widely used catalyst, though sometimes requiring harsh conditions.

Palladium on Carbon (Pd/C) : An effective and common laboratory and industrial catalyst.

Rhodium and Platinum Catalysts : Also used, offering different selectivity profiles.

A key consideration for this synthetic route is the stability of the tert-butyloxycarbonyl (Boc) protecting group under hydrogenation conditions. The Boc group is generally stable to catalytic hydrogenation, making this a viable strategy. Research has demonstrated the successful reduction of nitriles in the presence of Boc-protected amino groups by employing specific catalyst systems, such as palladium-activated Raney-Nickel, which allows for the selective conversion of the nitrile without cleaving the Boc group. nih.gov The reaction conditions, including solvent, temperature, and hydrogen pressure, must be carefully optimized to maximize the yield of the primary amine and prevent the formation of secondary or tertiary amine byproducts. researchgate.net

| Catalyst System | Typical Solvent | Pressure/Temperature | Notes |

| Palladium-activated Raney-Nickel | Methanol / Ethanol | Ambient to moderate pressure | Effective for reducing nitriles while preserving the Boc group. nih.gov |

| 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | 1-5 bar H₂ | A standard, versatile catalyst for many hydrogenations. |

| Rhodium on Alumina | Alcoholic solvents | Moderate to high pressure | Often exhibits high selectivity for primary amine formation. |

Deprotection Chemistry of Boc-protected Amines

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukjk-sci.com The final step in synthesizing the target compound as a hydrochloride salt involves the cleavage of this Boc group.

Acid-Mediated Boc Group Cleavage (e.g., HCl, TFA)

The standard method for Boc deprotection is treatment with a strong acid. fishersci.co.uk Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are the reagents of choice for this transformation. fishersci.co.ukjk-sci.com The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com The carbamic acid then spontaneously decarboxylates (loses CO₂) to yield the free amine. jk-sci.comcommonorganicchemistry.com When HCl is used, the resulting amine is protonated to form the stable hydrochloride salt, which often aids in purification and handling. commonorganicchemistry.comreddit.com

The reaction is typically rapid, often completing within a few hours at room temperature. fishersci.co.uk The choice between HCl and TFA can depend on the desired final salt form and the solvent system. TFA is highly effective and its salts are often soluble in organic solvents, whereas HCl in solvents like dioxane or methanol is also very common and can lead to the direct precipitation of the desired hydrochloride salt. reddit.comresearchgate.net

| Reagent/System | Typical Solvent | Temperature | Typical Duration | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Often used as a 20-50% solution in DCM. jk-sci.comreddit.com The product is a TFA salt. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 0°C to Room Temperature | 30 min - 12 h | Commonly uses a 4M solution in dioxane. fishersci.co.ukresearchgate.net Directly yields the HCl salt. |

Alternative Deprotection Methods (e.g., Zinc Bromide, TMSI)

While strong acids are highly effective, they are not suitable for substrates containing other acid-labile functional groups. In such cases, alternative deprotection methods that operate under milder or non-protic conditions are necessary. fishersci.co.uk

Zinc Bromide (ZnBr₂) : Zinc bromide is a Lewis acid that can effectively cleave Boc groups. commonorganicchemistry.com The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM). fishersci.co.ukcommonorganicchemistry.com It is particularly useful for the selective deprotection of secondary N-Boc groups. jk-sci.comcommonorganicchemistry.com While the precise mechanism is complex, it is believed that the zinc ion coordinates to the carbonyl oxygen of the Boc group, facilitating its removal. nih.gov This method avoids the use of strong Brønsted acids, preserving many acid-sensitive functionalities. nih.gov

Trimethylsilyl iodide (TMSI) : TMSI is another effective reagent for Boc deprotection under non-acidic and mild conditions. fishersci.co.uk The reaction is believed to proceed via nucleophilic attack of the iodide on the silicon atom, followed by the silylation of the carbamate oxygen. This intermediate then fragments to release the free amine, carbon dioxide, and tert-butyl iodide. lookchem.com This method is particularly valuable for complex molecules and zwitterionic compounds where traditional acid-based methods may fail or lead to side reactions. lookchem.comnih.gov

| Reagent | Typical Conditions | Key Advantages |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temperature, 12-72 h | Mild Lewis acid conditions; selective for certain N-Boc groups. fishersci.co.ukcommonorganicchemistry.comnih.gov |

| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile (MeCN), Room Temperature, overnight | Mild, non-protic conditions; useful for substrates with acid-labile groups. fishersci.co.uklookchem.com |

Chemical Reactivity and Mechanistic Investigations Involving 3 Boc Amino Butylamine Hydrochloride

Amine Functionality in Nucleophilic Transformations

The free primary amino group in 3-Boc-amino-butylamine hydrochloride is a key center of reactivity, primarily functioning as a nucleophile. This reactivity is dictated by the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers.

Mechanism of Amine Reactivity in Organic Reactions

The nucleophilic character of the primary amine is fundamental to its role in a wide array of organic reactions. savemyexams.com Amines can act as bases by accepting a proton, or as nucleophiles by donating their electron pair to form a new covalent bond with an electrophile. The reactivity of the amine is influenced by factors such as steric hindrance and the electronic nature of the surrounding molecular structure. In the case of 3-Boc-amino-butylamine hydrochloride, the primary amine is relatively unhindered, enhancing its accessibility to electrophilic partners.

Reactions involving amines often proceed through a mechanism initiated by the nucleophilic attack of the nitrogen's lone pair on an electrophilic atom. This can lead to addition products, as seen in reactions with carbonyl compounds, or substitution products, as in reactions with alkyl halides. libretexts.orgchemguide.co.uk The hydrochloride salt form of the title compound means that the primary amine is protonated. To engage in nucleophilic reactions, it must first be neutralized by a base to liberate the free amine and its lone pair of electrons.

Nucleophilic Attack and Substitution Pathways

One of the most common reaction pathways for primary amines is nucleophilic substitution, particularly SN2 reactions with alkyl halides. In this mechanism, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. chemguide.co.uk This reaction is highly efficient for primary and secondary alkyl halides. However, a significant challenge in the reaction of primary amines with alkyl halides is the potential for multiple substitutions. savemyexams.comchemguide.co.uk The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine, which can then be alkylated to a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk To favor monosubstitution and the formation of a secondary amine, a large excess of the primary amine is typically used. savemyexams.com

Another important class of reactions is nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). This leads to the formation of a stable amide bond. This reaction is fundamental in peptide synthesis and the creation of various pharmaceuticals.

Reactions at the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. mychemblog.com Its role is to temporarily block the reactivity of an amine group, allowing chemical modifications to be carried out on other parts of the molecule. mychemblog.com

Stability and Reactivity under Various Reaction Conditions

The Boc protecting group exhibits a distinct stability profile, which is crucial for its utility in multi-step synthesis. It is generally stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation environments. organic-chemistry.org This stability allows for a broad scope of chemical transformations to be performed on other functional groups within the molecule without affecting the Boc-protected amine.

However, the Boc group is labile under acidic conditions. organic-chemistry.org The cleavage, or deprotection, is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. researchgate.net

| Condition/Reagent Class | Stability | Notes |

|---|---|---|

| Strong Acids (e.g., TFA, HCl) | Labile | Standard condition for deprotection. organic-chemistry.org |

| Bases (e.g., NaOH, NEt3) | Stable | Resistant to hydrolysis under most basic conditions. organic-chemistry.org |

| Nucleophiles (e.g., RLi, Grignard reagents) | Stable | Generally unreactive towards common nucleophiles. organic-chemistry.org |

| Reducing Agents (e.g., H2/Pd, LiAlH4) | Stable | Compatible with catalytic hydrogenation and hydride reductions. organic-chemistry.org |

| Oxidizing Agents | Stable | Generally resistant to many common oxidizing agents. organic-chemistry.org |

Kinetic and Thermodynamic Studies of Reaction Progress

The deprotection of Boc-protected amines has been the subject of kinetic studies to understand the reaction mechanism and optimize reaction conditions. Research has shown that the rate of HCl-catalyzed deprotection of Boc-protected amines can exhibit a second-order dependence on the concentration of HCl. acs.orgnih.govacs.org This indicates that two molecules of HCl are involved in the rate-determining step of the reaction.

In contrast, deprotection with trifluoroacetic acid often requires a large excess of the acid to proceed at a reasonable rate and can show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion. acs.orgnih.govacs.org These findings are rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated carbamate. researchgate.net The thermodynamic driving force for the deprotection is the formation of the stable products: the free amine, carbon dioxide, and the tert-butyl cation, which is subsequently trapped or eliminated to form isobutylene (B52900).

Role in Complex Reaction Mechanisms

3-Boc-amino-butylamine hydrochloride is a prime example of a differentially protected diamine, a class of building blocks that are invaluable in multi-step organic synthesis. sigmaaldrich.comscielo.org.mx The presence of one free amine and one protected amine allows for sequential and site-selective functionalization of the molecule.

This selective protection strategy is crucial in the synthesis of complex molecules such as polyamines, peptides, and various heterocyclic compounds. For instance, the free primary amine can be selectively reacted with an electrophile, such as an alkyl halide or an acyl chloride, while the Boc-protected amine remains unreactive. researchgate.net Following this initial transformation, the Boc group can be removed under acidic conditions to reveal the second primary amine. organic-chemistry.org This newly deprotected amine can then be subjected to a different chemical transformation, allowing for the controlled and stepwise construction of complex molecular architectures.

The challenge in preparing such mono-protected diamines lies in controlling the reaction to prevent the formation of the di-protected product. sigmaaldrich.com Methodologies have been developed that involve the in-situ generation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups towards Boc-protection, thereby favoring the formation of the desired mono-protected product. scielo.org.mx This strategic use of protecting groups, as exemplified by 3-Boc-amino-butylamine hydrochloride, is a cornerstone of modern synthetic organic chemistry, enabling the efficient and controlled synthesis of intricate target molecules.

Participation in Mannich-type Reactions

While direct studies detailing the participation of 3-Boc-amino-butylamine hydrochloride in Mannich-type reactions are not extensively documented in publicly available literature, the reactivity of analogous N-Boc protected amines provides a strong basis for understanding its potential role in such transformations. The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (such as a ketone or another enolizable carbonyl compound). The key intermediate in this reaction is an iminium ion, formed from the amine and the aldehyde, which then undergoes nucleophilic attack by the enol form of the carbonyl compound.

In the context of 3-Boc-amino-butylamine hydrochloride, the free primary amine would be the reactive species participating in the formation of the iminium ion. The bulky tert-butoxycarbonyl (Boc) protecting group on the second amine is stable under the typically mild acidic or basic conditions of the Mannich reaction, thus ensuring its chemoselectivity.

Recent research has demonstrated the utility of chiral N-Boc protected amines in diastereoselective and enantioselective Mannich reactions. nih.govyoutube.com For instance, bifunctional rosin-derived amine thiourea (B124793) catalysts have been successfully employed in the Mannich reaction of lactones with various N-Boc-aldimines, yielding adducts with high diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). youtube.com These studies highlight the directing and stereochemical control that can be achieved by employing chiral building blocks like 3-Boc-amino-butylamine.

The general mechanism for a Mannich-type reaction involving a Boc-protected amine is outlined below:

Iminium Ion Formation: The primary amine reacts with an aldehyde (e.g., formaldehyde) to form a highly reactive iminium ion.

Enolization: The carbonyl compound, in the presence of an acid or base catalyst, tautomerizes to its enol form.

Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the β-amino carbonyl compound, also known as a Mannich base.

The stereochemical outcome of such reactions, when using a chiral amine like (R)- or (S)-3-Boc-amino-butylamine, is of particular interest. The stereocenter in the amine can influence the facial selectivity of the nucleophilic attack on the iminium ion, leading to the preferential formation of one diastereomer over the other.

| Reactant 1 | Reactant 2 | Reactant 3 (Catalyst) | Product Type | Stereoselectivity |

| Lactone | N-Boc-aldimine | Rosin-derived amine thiourea | Mannich adduct with quaternary stereocenter | High (up to >20:1 dr, 99% ee) |

| β-Dicarbonyl | N-Boc-imine | Chiral catalyst | β-Amino ketone | High (diastereoconvergent crystallization) nih.gov |

Oxidative Alkylamination Mechanisms

Oxidative alkylamination represents a powerful tool for the formation of C-N bonds. While specific examples detailing the oxidative alkylamination of 3-Boc-amino-butylamine hydrochloride are scarce, the principles of oxidative C-N coupling reactions involving primary and secondary amines are well-established and can be extrapolated. These reactions typically involve a metal catalyst, often palladium or copper, and an oxidant to facilitate the coupling of an amine with a C-H bond.

The free primary amino group of 3-Boc-amino-butylamine hydrochloride would be the nucleophilic partner in such a reaction. The Boc-protected amine would remain unreactive under typical oxidative coupling conditions. The mechanism of these reactions is often complex and catalyst-dependent but generally proceeds through one of several pathways:

Directed C-H Activation: In reactions involving a directing group on the substrate, the metal catalyst coordinates to this group and activates a nearby C-H bond. The amine then attacks the activated carbon, followed by reductive elimination to form the C-N bond and regenerate the catalyst.

Oxidative Addition/Reductive Elimination: For reactions involving aryl or vinyl halides, the mechanism often proceeds via oxidative addition of the halide to the metal center, followed by coordination of the amine, and subsequent reductive elimination to form the desired product.

Radical Pathways: Some oxidative amination reactions may proceed through radical intermediates, particularly when strong oxidants are employed.

The application of palladium-catalyzed C-N cross-coupling reactions is extensive in the synthesis of pharmaceuticals and other complex molecules. acs.org The choice of ligand is crucial in these reactions to avoid the formation of undesired tertiary anilines through diarylation, especially when dealing with primary alkylamines. acs.org

| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type | Key Mechanistic Feature |

| Aryl Halide | Primary Alkylamine | Palladium/Ligand | Buchwald-Hartwig Amination | Oxidative Addition/Reductive Elimination |

| Arene with Directing Group | Amine | Transition Metal (e.g., Rh, Ir) | Directed C-H Amination | C-H Activation |

| Alkene/Alkyne | Amine | Metal Catalyst/Oxidant | Hydroamination | Nucleophilic attack on coordinated π-system |

Mechanistic Insights into Byproduct Formation and Control

The synthesis and subsequent reactions of 3-Boc-amino-butylamine hydrochloride can be accompanied by the formation of byproducts. Understanding the mechanisms of their formation is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

A primary challenge in the synthesis of mono-protected diamines like 3-Boc-amino-butylamine is the potential for over-protection, leading to the formation of the di-Boc protected diamine as a significant byproduct. The relative rates of the first and second protection steps are influenced by steric hindrance and the basicity of the amino groups.

Several strategies have been developed to achieve selective mono-Boc protection of diamines:

Controlled Addition of (Boc)₂O: Slow, portion-wise addition of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to a solution of the diamine can favor mono-protection.

Use of a Proton Source: The addition of one equivalent of an acid, such as HCl, can protonate one of the amino groups, rendering it less nucleophilic and favoring reaction at the free amine. researchgate.net This method has been shown to be highly efficient for the mono-Boc protection of various symmetrical and unsymmetrical diamines. researchgate.net

In situ HCl Generation: The use of reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol (B129727) can generate HCl in situ, providing a controlled method for mono-protonation and subsequent selective mono-Boc protection. scielo.org.mxredalyc.orgresearchgate.net

Another potential byproduct can arise from the intramolecular cyclization of 3-Boc-amino-butylamine or its derivatives. For instance, in the synthesis of 3-(N-Boc amino) piperidines from L-glutamic acid, which involves a diol intermediate that is subsequently converted to a ditosylate, the cyclization step with an amine can be influenced by steric factors. Bulky amines may lead to slower reaction rates and potentially favor side reactions.

During reactions where the Boc group is intended to be stable, cleavage can occur under strongly acidic conditions, leading to the unprotected diamine which can then undergo further undesired reactions. Careful control of pH is therefore essential.

| Reaction Type | Desired Product | Potential Byproduct(s) | Mechanism of Byproduct Formation | Control Strategy |

| Mono-Boc Protection of 1,3-Diaminobutane | 3-Boc-amino-butylamine | Di-Boc-1,3-diaminobutane | Over-reaction of the diamine with (Boc)₂O | Controlled addition of (Boc)₂O, use of a proton source to deactivate one amine group. researchgate.netscielo.org.mx |

| Reactions involving 3-Boc-amino-butylamine | Product of reaction at the free amine | Product of reaction at both amines | Cleavage of the Boc group under harsh acidic conditions followed by reaction of the newly freed amine. | Maintain mild reaction conditions and control pH. |

| Cyclization Reactions | Desired heterocyclic product | Polymeric materials, regioisomeric cyclization products | Intermolecular reactions competing with intramolecular cyclization; non-selective cyclization. | High dilution conditions to favor intramolecular reactions; use of appropriate activating groups and reaction conditions. |

Advanced Applications As a Chemical Building Block and Intermediate

In Synthetic Chemistry of Heterocyclic and Complex Molecules

3-Boc-amino-butylamine hydrochloride is a versatile chiral compound extensively used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the Boc protecting group enhances its stability and modulates its reactivity, making it an essential intermediate for introducing amine functionalities in the development of biologically active molecules. chemimpex.com

The structural features of 3-Boc-amino-butylamine hydrochloride make it an ideal starting point for the synthesis of pharmacologically active agents. Boc-protected amino acids and amines are widely utilized in the development of pharmaceutical products, where the protecting group can modify properties like solubility and stability to improve the bioavailability and efficacy of peptide-based drugs. These building blocks have been instrumental in the synthesis of various drugs, including antibiotics, antivirals, and anticancer agents.

The practical applications of 3-Boc-amino-butylamine hydrochloride extend to the production of novel therapeutic agents. chemimpex.com Its chiral nature is often crucial for achieving the desired biological activity in the final compound. chemimpex.com The synthesis of new therapeutic agents frequently involves the use of such building blocks to construct complex molecular architectures. For instance, the indole (B1671886) nucleus, often found in pharmacologically important compounds, can be functionalized using versatile building blocks to create novel derivatives with potential therapeutic applications, such as antitumor agents. mdpi.com The ability of 3-Boc-amino-butylamine hydrochloride to facilitate the formation of new amine bonds makes it a valuable tool for medicinal chemists aiming to create new drugs. chemimpex.com

| Building Block Class | Therapeutic Area | Example Application | Reference |

|---|---|---|---|

| Boc-Protected Amines | Oncology | Synthesis of novel tryptamine (B22526) derivatives as potential antitumor agents. | mdpi.com |

| Boc-Amino Acids | Infectious Diseases | Used in the synthesis of antibiotics and antivirals. | |

| Chiral Amino Compounds | Neurology | Key intermediate in developing drugs for neurological disorders. | chemimpex.com |

3-Boc-amino-butylamine hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, with a particular emphasis on the development of drugs targeting neurological disorders. chemimpex.com The development of therapeutics for nervous system disorders presents unique challenges, making the availability of well-defined and versatile chemical intermediates critical for progress in this field. chemimpex.comnih.gov The specific stereochemistry and functional group arrangement in this compound allow for its incorporation into molecules designed to interact with specific biological targets within the central nervous system.

In peptide synthesis, the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, helping in the selective modification of amino acids during the production of peptides. chemimpex.comnih.gov 3-Boc-amino-butylamine hydrochloride, as a non-canonical amino acid derivative, is a valuable building block for creating peptide analogs and peptidomimetics. nih.govnih.gov Peptidomimetics are molecules designed to mimic the function of natural peptides but often exhibit improved properties, such as enhanced stability against enzymatic degradation and better pharmacokinetics. nih.gov The incorporation of non-natural amino acids is a key strategy to generate these more potent and stable therapeutic candidates. nih.gov The Boc group is stable under many reaction conditions used in peptide synthesis but can be easily removed with mild acid, allowing for the stepwise construction of complex peptide chains. libretexts.org

The structure of 3-Boc-amino-butylamine hydrochloride makes it an excellent scaffold for combinatorial chemistry. chemimpex.com Combinatorial synthesis allows for the rapid generation of a large number of different but structurally related molecules, known as a chemical library. nih.govresearchgate.net This technology is a powerful tool in drug discovery for identifying novel biologically active lead compounds. nih.gov By using a central core or scaffold like 3-Boc-amino-butylamine hydrochloride, chemists can systematically attach different chemical moieties at its reactive sites (the free amine and the protected amine after deprotection). This process creates a diverse library of compounds that can be screened for activity against various biological targets. chemimpex.comnih.gov

| Component | Function | Example from Literature | Reference |

|---|---|---|---|

| Scaffold | The core structure providing points for diversification. | 1,4-Benzodiazepine core | researchgate.net |

| Building Blocks (R-groups) | Diverse chemical units attached to the scaffold. | Amino acids, carboxylic acids, alkylating agents | researchgate.netnih.gov |

| Synthesis Method | Technique used to build the library. | Solid-phase synthesis ("tea-bag" methodology) | nih.gov |

Amino groups are important functionalities in polymer chemistry. beilstein-journals.org However, their reactivity can interfere with certain polymerization reactions, necessitating the use of protecting groups. beilstein-journals.org Boc-protected monomers are therefore valuable in the synthesis of functional polymers. Research has demonstrated the synthesis of amino-functionalized (meth)acrylate polymers using a bromo-tert-butyloxycarbonyl (Br-t-BOC)-protected monomer. beilstein-journals.org In this process, the protected monomer undergoes free radical polymerization to yield a polymer with protected amino side groups. beilstein-journals.org Subsequently, the Boc group is removed under mild conditions to yield a polymer with free amino groups. beilstein-journals.org This strategy allows for the creation of well-defined amino-containing polymers that can be used in various applications, such as for hardening epoxy resins or in biomedical materials where the amino groups can interact with biological molecules. beilstein-journals.org While azo compounds are well-known radical polymerization initiators, the primary role of Boc-amino compounds in this context is typically as a monomer building block for functional polymers rather than as an initiator itself. beilstein-journals.orgfujifilm.com

Precursor for Pharmacologically Active Compounds

Introduction of Amine Functionalities into Molecular Structures

The primary utility of 3-Boc-amino-butylamine hydrochloride lies in its capacity to introduce a protected diamine motif into target molecules. The Boc group is stable under a wide range of reaction conditions, including those involving bases and nucleophiles, which allows for reactions to be carried out at the unprotected primary amine without affecting the protected secondary amine. organic-chemistry.org This chemoselectivity is crucial for the controlled and sequential synthesis of complex nitrogen-containing compounds.

Once the primary amine has been incorporated into the desired molecular framework through reactions such as acylation, alkylation, or reductive amination, the Boc group on the secondary amine can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. chemistrysteps.com This deprotection step reveals the secondary amine, which can then undergo further chemical transformations. This two-stage approach provides a reliable method for introducing two distinct amine functionalities into a molecule in a controlled manner.

Table 1: Representative Reactions for Introducing Amine Functionalities

| Reaction Type | Reagent/Conditions for Primary Amine | Subsequent Boc Deprotection |

| Acylation | Acyl chloride, base (e.g., triethylamine) | Trifluoroacetic acid in dichloromethane (B109758) |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | HCl in dioxane |

| Michael Addition | α,β-Unsaturated carbonyl compound | Acidic workup |

Chiral Applications in Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as key building blocks for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. yale.edu When 3-Boc-amino-butylamine hydrochloride is used in its enantiomerically pure forms, either (R)-3-Boc-amino-butylamine hydrochloride or (S)-3-Boc-amino-butylamine hydrochloride, it becomes a powerful tool for introducing chirality and controlling the stereochemical outcome of a reaction.

The stereochemical purity of a chiral building block like 3-Boc-amino-butylamine hydrochloride is critical as it directly dictates the enantiomeric excess (e.e.) of the final product. In asymmetric synthesis, the goal is to produce one enantiomer in significant excess over the other, as different enantiomers of a molecule can have vastly different biological activities. The use of a highly enantiopure starting material ensures that the desired stereochemistry is transferred effectively to the product.

For instance, in the synthesis of a pharmaceutical intermediate, if (R)-3-Boc-amino-butylamine is used to introduce a specific stereocenter, the enantiomeric purity of this starting material will have a direct correlation with the enantiomeric purity of the subsequent products in the synthetic sequence. Any racemic impurity in the starting material will be carried through the synthesis, leading to a final product with a lower enantiomeric excess, which can have significant implications for its therapeutic efficacy and safety.

Table 2: Hypothetical Impact of Starting Material Purity on Product Enantiomeric Excess

| Enantiomeric Purity of Chiral 3-Boc-amino-butylamine | Expected Enantiomeric Excess (e.e.) of Product |

| 99.9% | >99% |

| 98% | ~98% |

| 95% | ~95% |

Chiral diamines are foundational components in the design of a wide array of chiral ligands and organocatalysts used in asymmetric catalysis. rsc.orgrsc.org The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction. Enantiomerically pure 3-Boc-amino-butylamine serves as a valuable precursor for the synthesis of such chiral ligands.

The primary amine can be functionalized, for example, by reaction with a phosphine-containing group to create a chiral N,P-ligand. rsc.org After this modification, the Boc group can be removed to reveal the secondary amine, which can then be further modified or left as a secondary amine to participate in the coordination to a metal or to act as a hydrogen-bond donor in an organocatalyst. The specific stereochemistry of the butanediamine backbone dictates the spatial arrangement of the coordinating atoms, which in turn influences the enantioselectivity of the catalyzed reaction. Chiral β-aminophosphine derivatives, for example, have emerged as powerful catalysts in asymmetric synthesis. rsc.org

Table 3: Examples of Chiral Ligand/Catalyst Classes Derived from Chiral Diamines

| Ligand/Catalyst Class | Key Structural Feature | Typical Application in Asymmetric Synthesis |

| Chiral N,P-Ligands | Contains both nitrogen and phosphorus donor atoms | Palladium-catalyzed allylic alkylation |

| Chiral Diamine Ligands | Two coordinating nitrogen atoms in a chiral backbone | Ruthenium-catalyzed asymmetric hydrogenation |

| Chiral Organocatalysts | Amine functionalities act as Lewis bases or form iminium ions | Asymmetric Michael additions, aldol (B89426) reactions |

Analytical Methodologies and Characterization in Research Settings

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about connectivity, functional groups, and the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of "3-Boc-amino-butylamine hydrochloride". Both ¹H and ¹³C NMR spectra provide critical data on the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The tert-butyl group of the Boc protector would appear as a prominent singlet, integrating to nine protons, usually in the δ 1.4 ppm region. The protons on the butylamine (B146782) backbone would present more complex signals (multiplets) due to spin-spin coupling. For instance, the methyl group adjacent to the chiral center would appear as a doublet. The methine proton (CH) attached to the Boc-protected nitrogen would likely be a complex multiplet, and the methylene (B1212753) protons (CH₂) would also show as multiplets. The presence of the hydrochloride salt would result in the amine protons appearing as a broad signal.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key expected signals would include those for the quaternary and methyl carbons of the Boc group (around δ 80 and δ 28 ppm, respectively), the carbonyl carbon of the carbamate (B1207046) (around δ 156 ppm), and the distinct signals for the four carbons of the butylamine chain. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. While specific spectral data for this exact compound is not widely published, data from analogous structures like N-Boc protected secondary amines and butylamine hydrochloride can be used to predict the spectral features. nih.govchemicalbook.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Boc-amino-butylamine Moiety

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28 (3C) |

| Boc C (CH₃)₃ | - | ~80 |

| Boc C=O | - | ~156 |

| CH₃ (on butyl chain) | Doublet | ~20 |

| CH₂ (adjacent to NH₃⁺) | Multiplet | ~40 |

| CH₂ (on butyl chain) | Multiplet | ~35 |

| CH (Boc-NH) | Multiplet | ~45-50 |

| NH (Boc) | Broad singlet | - |

| NH₃⁺ | Broad singlet | - |

Note: Predicted values are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of "3-Boc-amino-butylamine hydrochloride" and for gaining structural insights through fragmentation analysis. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, typically forming a protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the compound's molecular formula (C₉H₂₀N₂O₂).

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information by inducing fragmentation of the parent ion. For N-Boc protected amines, several characteristic fragmentation pathways are observed. nih.gov A primary and highly characteristic fragmentation involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group, which can be described as a McLafferty-like rearrangement. nih.govreddit.com Another common fragmentation is the loss of the entire Boc group (100 Da) or the loss of tert-butanol (B103910). researchgate.netdoaj.org

The fragmentation pattern can be summarized as follows:

[M+H]⁺ → [M+H - C₄H₈]⁺ : Loss of isobutylene.

[M+H]⁺ → [M+H - C₅H₈O₂]⁺ : Loss of the Boc group via cleavage and rearrangement.

[M+H - C₄H₈]⁺ → [M+H - C₄H₈ - CO₂]⁺ : Subsequent loss of carbon dioxide from the carbamic acid intermediate.

These predictable fragmentation patterns are invaluable for identifying Boc-protected species in complex mixtures and confirming the structure of the synthesized compound. doaj.org

Near-Infrared (NIR) Spectroscopy for Reaction Monitoring and Sequence Analysis in Peptide Synthesis

While not a primary tool for the initial characterization of the isolated compound, Near-Infrared (NIR) spectroscopy serves as a powerful process analytical technology (PAT) tool, particularly in contexts where "3-Boc-amino-butylamine hydrochloride" might be used, such as in solid-phase peptide synthesis (SPPS). NIR spectroscopy can be used for non-invasive, real-time monitoring of reactions.

In SPPS, NIR can track the progress of coupling and deprotection steps. For example, the disappearance of the amine band (around 1529 nm) on the resin and the appearance of the amide band (around 1483 nm) would indicate a successful coupling reaction. Conversely, during the deprotection of a Boc group, NIR could monitor the reappearance of the amine-related signals. This technique is highly valuable for optimizing reaction conditions and ensuring the completeness of synthetic steps in automated peptide synthesizers.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating "3-Boc-amino-butylamine hydrochloride" from reaction mixtures, assessing its purity, and, crucially, separating its enantiomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. For "3-Boc-amino-butylamine hydrochloride," a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as trifluoroacetic acid (TFA) to ensure good peak shape. The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Given that "3-Boc-amino-butylamine hydrochloride" possesses a chiral center, separating its enantiomers is often a critical requirement, especially for pharmaceutical applications. Chiral HPLC is the most effective technique for this purpose. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Common CSPs for separating chiral amines and their derivatives include those based on:

Polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamates). yakhak.org

Macrocyclic glycopeptides (e.g., vancomycin, teicoplanin).

The separation can be performed in different modes, such as reversed-phase, normal-phase, or polar organic mode, depending on the specific CSP and the analyte. The choice of mobile phase and additives is crucial for achieving optimal resolution between the enantiomers. sigmaaldrich.comnih.gov

Table 2: Common HPLC Methodologies for Purity and Chiral Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile or Water/Methanol with TFA or Formic Acid | Purity Assessment |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Hexane (B92381)/Isopropanol, Ethanol | Enantiomeric Separation |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily to monitor the progress of chemical reactions. For the synthesis or deprotection of "3-Boc-amino-butylamine hydrochloride," TLC can quickly indicate the consumption of starting materials and the formation of the product. nih.gov

A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes or chloroform (B151607) and methanol. nih.gov Due to the introduction of the nonpolar Boc group, the protected amine product is generally less polar than the starting free amine and will therefore have a higher retention factor (Rƒ) value on the silica gel plate.

After development, the spots are visualized. While the Boc-protected amine might be visible under UV light if it contains a chromophore (which this compound does not), staining is often necessary. A common stain for amines is ninhydrin (B49086), which reacts with primary amines to produce a characteristic purple color (Ruhemann's purple). iastate.edu This allows for the clear visualization of any remaining starting amine and the newly formed product. It should be noted that Boc-protected amines may stain weakly with ninhydrin unless heated. iastate.edu

Flash Column Chromatography for Product Purification

Flash column chromatography is a widely utilized and efficient technique for the purification of synthetic intermediates such as 3-Boc-amino-butylamine hydrochloride. This method is particularly effective in separating the desired product from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).

For Boc-protected amines and diamines, silica gel is the most common stationary phase. The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A gradient of solvents with increasing polarity is often employed to effectively elute compounds with varying polarities. Common solvent systems for the purification of Boc-protected amines include mixtures of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. For more polar compounds, a combination of dichloromethane (B109758) and methanol may be utilized.

Given the presence of a free amine group, which can interact strongly with the acidic silica gel, leading to poor separation and "tailing" of the peak, modifications to the mobile phase are often necessary. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent system can neutralize the acidic sites on the silica gel, thereby improving the resolution and the shape of the elution peak for the amine-containing compound.

The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. Once the fractions containing the purified 3-Boc-amino-butylamine (the free base) are collected, the solvent is removed under reduced pressure. To obtain the hydrochloride salt, the purified free base is typically dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane), leading to the precipitation of the desired 3-Boc-amino-butylamine hydrochloride salt.

Table 1: Typical Parameters for Flash Column Chromatography Purification of Boc-Protected Amines

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase System | Hexane/Ethyl Acetate with 0.1-1% Triethylamine |

| Dichloromethane/Methanol with 0.1-1% Ammonium Hydroxide | |

| Gradient | Step or linear gradient of increasing polarity |

| Detection | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for amines) |

Crystallographic Analysis

Crystallographic techniques, particularly X-ray crystallography, provide definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers.

3-Boc-amino-butylamine hydrochloride possesses a chiral center at the carbon atom to which the Boc-protected amino group is attached. Therefore, it can exist as two enantiomers, (R)-3-Boc-amino-butylamine hydrochloride and (S)-3-Boc-amino-butylamine hydrochloride. When a stereospecific synthesis is performed, or after chiral resolution, it is crucial to determine the absolute configuration of the resulting enantiomer.

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. The process involves growing a suitable single crystal of the compound, which can be a challenging and time-consuming step. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice is collected and analyzed.

The resulting data allows for the construction of a three-dimensional electron density map of the molecule, from which the precise arrangement of atoms in space can be determined. For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, allow for the determination of the absolute stereochemistry.